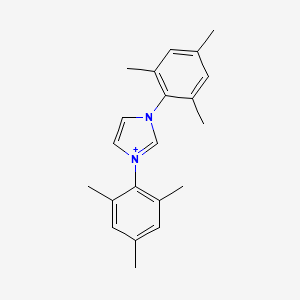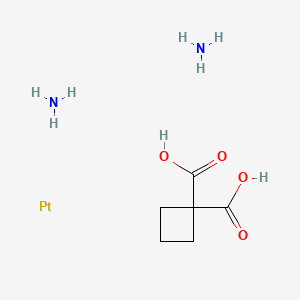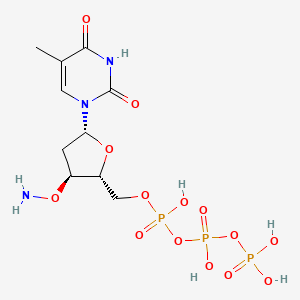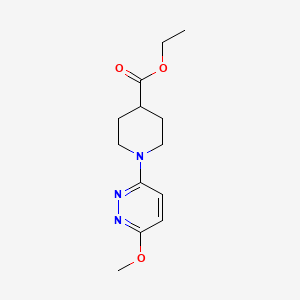
1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium: is a compound belonging to the class of imidazolium salts. It is characterized by the presence of two mesityl groups attached to the nitrogen atoms of the imidazole ring. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The mesityl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce various substituted imidazolium derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium involves its interaction with molecular targets through its imidazolium core. The compound can form stable complexes with transition metals, facilitating various catalytic processes. Additionally, its ability to disrupt microbial cell membranes contributes to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
1,3-Dimesityl-1H-imidazol-3-ium tetrafluoroborate: Similar in structure but with a different counterion.
1,3-Dimesityl-1H-imidazol-3-ium-2-ide: A related compound with a different oxidation state.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: A hydrogenated derivative with different chemical properties.
Uniqueness: 1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium stands out due to its stability and versatility in various chemical reactions. Its unique structure allows it to act as an effective ligand in coordination chemistry and catalysis, making it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h7-13H,1-6H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRGPERAJKNQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,2,5,6-Tetrahydropyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B8667753.png)
![6,7-Diazabicyclo[3.2.1]octane-2,4-diol](/img/structure/B8667757.png)

![N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B8667774.png)


![3-Bromo-1-methyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8667788.png)

![3-(4-Ethyl-benzenesulfonyl)-4H-thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B8667809.png)
![Ethyl 4-[(4-methoxypyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B8667814.png)

![3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-amine](/img/structure/B8667826.png)
![N-[4-Chloro-2-(2-methoxybenzoyl)phenyl]acetamide](/img/structure/B8667832.png)

